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6-Chloro-3-phenylpyridazin-4-
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CAS No.: 79852-16-7
Cat. No.: B3031866

Get Quote
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An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-3-
phenylpyridazin-4-amine

Executive Summary

6-Chloro-3-phenylpyridazin-4-amine (CAS: Predicted/Analogous 40020-01-7 derivative)
represents a critical scaffold in medicinal chemistry, particularly in the development of kinase
inhibitors and CNS-active agents. As a 3,4,6-trisubstituted pyridazine, it offers a unique
electronic profile where the electron-withdrawing chlorine and electron-donating amine create a
"push-pull” system across the diazine core. This guide provides a comprehensive analysis of its
spectroscopic signature, designed to assist researchers in the rigorous validation of this
compound during synthesis and quality control.

Molecular Profile & Structural Logic

The pyridazine ring is electron-deficient (rt-deficient), making it susceptible to nucleophilic
attack but resistant to electrophilic substitution. In 6-Chloro-3-phenylpyridazin-4-amine, the

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b3031866#bc-rfq
https://www.benchchem.com/product/b3031866/docs?utm_src=pdf-body#spectroscopic-data-of-6-chloro-3-phenylpyridazin-4-amine
https://www.benchchem.com/product/b3031866/docs?utm_src=pdf-body#spectroscopic-data-of-6-chloro-3-phenylpyridazin-4-amine
https://www.benchchem.com/product/b3031866/docs?utm_src=pdf-body#spectroscopic-data-of-6-chloro-3-phenylpyridazin-4-amine
https://www.benchchem.com/product/b3031866/docs?utm_src=pdf-body#spectroscopic-data-of-6-chloro-3-phenylpyridazin-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

substituents perturb this baseline significantly:
o Position 3 (Phenyl): Acts as a conjugative stabilizer, extending the 1t-system.

o Position 4 (Amine): A strong resonance donor (+M effect). This is the most critical
spectroscopic handle, as it significantly shields the adjacent C5 position.

o Position 6 (Chlorine): An inductive withdrawer (-1) and weak resonance donor, serving as a
versatile handle for further functionalization (e.g., via Suzuki or Buchwald couplings).

Numbering Scheme: The IUPAC numbering prioritizes the nitrogen atoms as 1 and 2. The
phenyl group is at position 3, the amine at 4, and the chlorine at 6.

e Formula: C

H
CIN

e Molecular Weight: 205.64 g/mol [1]

Synthesis & Isolation Context (The "Why" Behind
the Impurities)

To interpret the spectra correctly, one must understand the genesis of the sample. The most
robust synthetic route involves the conversion of the hydroxyl precursor (Pyridafol) or a
trichloro-intermediate.

Primary Synthetic Pathway (Nucleophilic Substitution)

The presence of trace solvents (acetic acid, ethanol) or precursors (3-phenyl-4,6-
dichloropyridazine) in the spectra is often a fingerprint of this specific pathway.
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Caption: Regioselective synthesis targeting the C4-amine. The C4 position is more electrophilic
than C6 due to the para-like relationship with N1, facilitating selective amination.

Spectroscopic Characterization
A. Mass Spectrometry (MS)

The mass spectrum provides the first confirmation of identity through the chlorine isotope
pattern.

¢ lonization Mode: ESI+ (Electrospray lonization, Positive mode) is recommended due to the
basicity of the pyridazine nitrogens and the exocyclic amine.

« Isotopic Signature: Chlorine possesses two stable isotopes,

Cl (75.77%) and

Cl (24.23%). This creates a distinct 3:1 ratio in the molecular ion cluster.

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b3031866/docs?utm_src=pdf-body-img#spectroscopic-data-of-6-chloro-3-phenylpyridazin-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. ) Relative ]
lon Species m/z (Theoretical) Interpretation
Abundance
[M+H]
Protonated molecular
( 206.05 100% _
ion.
Cl)
[M+H]
Characteristic Cl
( 208.05 ~33% _
isotope peak.
Cl)
Sodium adduct
[M+Na] 228.03 Variable (common in glass
containers).
Fragment [M-NH Loss of amine
189.02 Low (distinctive for primary
] amines).

Diagnostic Check: If the M+2 peak is missing or <10%, the chlorine has likely been hydrolyzed
to a hydroxyl group (impurity: Pyridafol, m/z 187/189).

B. Proton NMR ( H NMR)

The proton NMR spectrum is relatively simple but highly diagnostic. The key feature is the
singlet at position 5.

e Solvent: DMSO-d

is preferred over CDCI

to sharpen the exchangeable amine protons and improve solubility.
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Position

Shift (

ppm)

Multiplicity

Integration

Assignment
Logic

H-5

6.80-7.10

Singlet (s)

1H

Critical Signal.
Typically,
pyridazine
protons are
deshielded (>8.5
ppm). However,
the C4-NH

group exerts a
strong shielding
effect (+M) on
the ortho-position
(C5), shifting this
proton upfield

significantly.

Ph-H (0)

7.60-7.75

Multiplet (m)

2H

Ortho protons of

the phenyl ring.

Ph-H (m, p)

7.40 —7.55

Multiplet (m)

3H

Meta/Para

protons.

NH

6.50 - 7.50

Broad (br s)

2H

Exchangeable
with D

O. Chemical shift
varies with
concentration
and water

content.

Self-Validating Protocol:

e Step 1: Run the standard 1H NMR in DMSO-d
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e Step 2: Add 1 drop of D

O and shake.

e Observation: The broad singlet at ~6.5-7.5 ppm should disappear (NH

exchange), while the singlet at ~6.9 ppm (H-5) remains unchanged. This confirms the amine

VS. ring proton assignment.

C. Carbon NMR ( C NMR)

The

C spectrum reveals the electronic environment of the pyridazine core.

Carbon

Shift (

ppm)

Type

Electronic
Environment

C-3

155.0 - 158.0

C_quat

Deshielded by
adjacent N and

Phenyl ring.

C-6

150.0 - 153.0

C_quat

Deshielded by
Chlorine (-1 effect).

C-4

142.0 - 145.0

C_quat

Attached to NH

. Shifted upfield
relative to C3/C6 due

to resonance.

Ph (ipso)

135.0-137.0

C_quat

Connection point to

pyridazine.

Ph (aromatic)

128.0 - 130.0

CH

Typical phenyl signals.

C-5

110.0 - 115.0

CH

Most Shielded Ring
Carbon. The
resonance donation
from the C4-amine
places high electron

density here.
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Infrared Spectroscopy (IR)

IR is useful for quick solid-state identification.
e Amine Region (3200-3500 cm

): Look for a doublet (symmetric and asymmetric stretching) characteristic of a primary amine
(-NH

).
e C=N/C=C (1580-1600 cm
): Strong aromatic ring breathing modes.

e C-CI(700-800 cm
): A distinct, strong band in the fingerprint region.
Experimental Protocols
Protocol 1: NMR Sample Preparation (High-Resolution)

e Mass: Weigh 5-10 mg of the solid compound.
e Solvent: Add 0.6 mL of DMSO-d

(99.9% D). Note: CDCI
may be used, but solubility can be poor, leading to broadened peaks.

« Filtration: If the solution is cloudy (salt impurities), filter through a small plug of glass wool
directly into the NMR tube.

e Acquisition:

o Relaxation delay (d1): Set to = 2.0 seconds to ensure full integration of the quaternary
carbons in

C experiments.
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o Scans: 16 (for
H), 512+ (for

Q).

Protocol 2: HPLC-UV Purity Check

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um).

» Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
o Gradient: 5% B to 95% B over 10 minutes.

e Detection: 254 nm (aromatic) and 280 nm.

o Expected Retention: The compound is moderately polar. Expect elution earlier than the 3,6-
dichloro precursor but later than the 4-hydroxy metabolite.

Troubleshooting & Quality Control

Issue: "Missing" Amine Protons
o Cause: Rapid proton exchange with water in the solvent (DMSO-d

absorbs water from air).

e Solution: Dry the sample under high vacuum or use a sealed ampoule of solvent.
Issue: Extra Doublet in Aromatic Region
o Cause: Presence of 3-phenyl-6-chloropyridazine (des-amino impurity).[2]

e Diagnosis: Check for two coupled doublets (J ~9 Hz) in the 7.5-8.0 ppm region, representing
the H4 and H5 protons of the unsubstituted ring.

Issue: M+ peak at 187/189

o Cause: Hydrolysis of the chlorine to a hydroxyl group (Pyridafol formation).

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Pyridafol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Diagnosis: This is a common degradation product in acidic agueous conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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